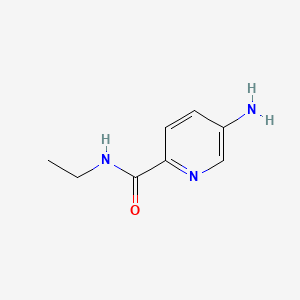

5-Amino-N-ethylpyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

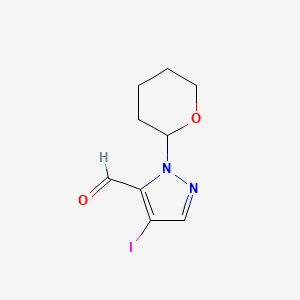

5-Amino-N-ethylpyridine-2-carboxamide is a chemical compound with the molecular formula C8H11N3O . It has a molecular weight of 165.19 . The compound is used as a building block in chemical synthesis .

Synthesis Analysis

While specific synthesis methods for 5-Amino-N-ethylpyridine-2-carboxamide were not found in the search results, pyrrolidine, a similar nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors .Molecular Structure Analysis

The molecular structure of 5-Amino-N-ethylpyridine-2-carboxamide includes a pyridine ring with an amino group at the 5-position and a carboxamide group at the 2-position . The compound has a complexity of 160 and a topological polar surface area of 68Ų .Physical And Chemical Properties Analysis

5-Amino-N-ethylpyridine-2-carboxamide has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 2 . It has a rotatable bond count of 2 and an XLogP3 of 0.1 .Scientific Research Applications

Antimicrobial Applications

5-Amino-N-ethylpyridine-2-carboxamide: is part of the pyridine compounds family, which are known for their antimicrobial properties. These compounds can interact with specific proteins, leading to antimicrobial selectivity for the target molecule . The presence of the pyridine nucleus, especially when combined with other heterocycles or organic groups, can significantly enhance these properties.

Antiviral Activities

In the context of the COVID-19 pandemic, pyridine compounds have been identified as potential antiviral agents. The structure of 5-Amino-N-ethylpyridine-2-carboxamide allows for favorable binding interactions with viral proteins, which could be leveraged in the development of new antiviral drugs .

Antitumor Research

Pyridine derivatives have been noted for their antitumor effects. The geometry of compounds like 5-Amino-N-ethylpyridine-2-carboxamide can be crucial for interacting with tumor cells and inhibiting their growth. Research in this area focuses on the synthesis of pyridine compounds that can serve as pharmacophores against various cancer targets .

Analgesic Properties

The analgesic properties of pyridine compounds are another area of interest5-Amino-N-ethylpyridine-2-carboxamide may contribute to the development of new pain-relief medications by targeting specific pain pathways and receptors .

Anti-inflammatory Effects

Pyridine compounds are also being studied for their anti-inflammatory effects5-Amino-N-ethylpyridine-2-carboxamide could play a role in the synthesis of medications aimed at reducing inflammation in various medical conditions .

Enhancing Water Solubility in Medicinal Chemistry

An important role of pyridine in medicinal chemistry is to improve water solubility due to its poor basicity5-Amino-N-ethylpyridine-2-carboxamide can be used to enhance the solubility of drug compounds, making them more effective and easier to administer .

Future Directions

While specific future directions for 5-Amino-N-ethylpyridine-2-carboxamide were not found in the search results, the compound’s potential for use in research and development is evident from its use as a building block in chemical synthesis . Further studies could explore its potential applications in various fields, including medicine and pharmacology.

properties

IUPAC Name |

5-amino-N-ethylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-2-10-8(12)7-4-3-6(9)5-11-7/h3-5H,2,9H2,1H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSWLQMVAVWGBGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-N-ethylpyridine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate](/img/structure/B581744.png)

![Benzyl N-[1-(4-bromophenyl)ethyl]carbamate](/img/structure/B581745.png)

![2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581748.png)

![tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-b]pyridine-4(5H)-carboxylate](/img/structure/B581749.png)

![Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate](/img/structure/B581753.png)